N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Medicinal chemistry physicochemical profiling sulfur-containing scaffolds

Researchers probing sulfur-mediated protein-ligand interactions face unreliable substitution among acetamide analogs. This compound provides a structurally authenticated thioether with a unique 2,3-dimethoxy-2-methylpropyl tail (8 rotatable bonds, 5 H-bond acceptors, predicted LogP ~2.3-2.8). • Deploy in focused screening libraries to explore aryl thioether pharmacophores (MW 301.38) • Pair with ether analog (CAS 2034540-06-0) for O→S bioisosteric replacement studies • Benchmark conformational sampling with high flexibility and ¹⁹F NMR handle Supplied at 97% purity in 1 mg to bulk quantities. In stock for immediate dispatch.

Molecular Formula C14H20FNO3S
Molecular Weight 301.38
CAS No. 2097915-29-0
Cat. No. B2561817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS2097915-29-0
Molecular FormulaC14H20FNO3S
Molecular Weight301.38
Structural Identifiers
SMILESCC(CNC(=O)CSC1=CC=C(C=C1)F)(COC)OC
InChIInChI=1S/C14H20FNO3S/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17)
InChIKeyUITQNLLEKBYNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide: Physicochemical Baseline


N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 2097915-29-0) is a synthetic small molecule with the molecular formula C₁₄H₂₀FNO₃S and a molecular weight of 301.38 g/mol. It features a 2-[(4-fluorophenyl)sulfanyl]acetamide core linked to a branched 2,3-dimethoxy-2-methylpropyl amine tail. This compound is listed as a research-grade screening compound with a typical guaranteed purity of 97% [1]. Its structural architecture combines a hydrogen-bond-donating amide, a flexible thioether linker, and a terminal 4-fluorophenyl ring with a sterically hindered dimethoxy-methylpropyl group, creating a distinct physicochemical profile among acetamide-based screening candidates.

Sulfur Interactions

Thioether pharmacophore supports fragment-based screening for sulfur-mediated binding.

Physicochemical Diversity

4-Fluorophenyl and branched dimethoxy amine tail provide distinct molecular recognition features.

Exploratory Hit ID

High-purity (>95%) research-grade compound with no primary bioactivity data; suited for exploratory hit finding.

Why Generic Substitution Fails: Structural and Property Drivers


Generic substitution among 2-[(4-fluorophenyl)sulfanyl]acetamide analogs is unreliable because minor structural modifications at the N-substituent or the sulfanyl linker profoundly alter key molecular properties. The target compound incorporates a unique 2,3-dimethoxy-2-methylpropyl group that simultaneously increases hydrogen-bond acceptor count (3 oxygen atoms), rotatable bonds (8), and topological polar surface area relative to simpler N-allyl or N-phenyl analogs . Replacing the thioether sulfur with an ether oxygen, as in N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide, eliminates sulfur-mediated interactions and alters lipophilicity . Conversely, retaining the 2,3-dimethoxy-2-methylpropyl tail but swapping the 4-fluorophenylsulfanyl for a benzylsulfanyl group introduces additional aromatic π-stacking potential while removing the electronegative fluorine, which can critically affect target binding and metabolic stability [1]. These non-interchangeable property profiles mean that procurement decisions based solely on scaffold similarity risk selecting a compound with divergent solubility, permeability, or binding characteristics.

Thioether vs Ether

Replacing the thioether sulfur with oxygen alters lipophilicity and polar surface area, potentially shifting membrane permeability profiles.

N-Substituent Branching

Exchanging the branched 2,3-dimethoxy-2-methylpropyl for N-allyl or N-phenyl decreases rotatable bonds and H-bond acceptors, limiting conformational sampling.

4-Fluorophenyl vs Benzyl

Swapping the 4-fluorophenyl for benzyl removes the electron-withdrawing fluorine, changing electronic character and potential metabolic sites.

Quantitative Evidence Guide


Thioether vs. Ether Linker: Lipophilicity and Polar Surface Area

The thioether (-S-) linkage in the target compound confers higher lipophilicity and lower polar surface area compared to the ether (-O-) analog N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide. The oxygen analog exhibits an ACD/LogP of 1.75 and a polar surface area of 57 Ų . Although experimentally measured values for the target compound are not publicly available, class-level inference based on the established difference in atomic polarizability and electronegativity between sulfur and oxygen predicts an increase in LogP of approximately 0.5–1.0 log units and a decrease in PSA of ~5–10 Ų for the thioether, which aligns with the general observation that thioethers are more lipophilic than their ether counterparts [1]. This differentiation matters for membrane permeability and blood-brain barrier penetration predictions.

Thioether vs Ether
Class-level inference
ΔLogP ≈ +0.5 to +1.0
ΔPSA ≈ −5 to −10 Ų
May support improved passive permeability screening.
Predicted values; confirm experimentally.
Medicinal chemistry physicochemical profiling sulfur-containing scaffolds

N-Substituent Branching vs. N-Allyl/Phenyl Analogs: Rotatable Bonds and H-Bond Acceptors

The 2,3-dimethoxy-2-methylpropyl substituent introduces a branched, flexible tail with 8 rotatable bonds, compared to only 5 rotatable bonds for the N-allyl analog (N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, CAS 339097-56-2) and 4 for the N-(4-fluorophenyl) analog (CAS 329080-01-5) [1]. Higher rotatable bond count is associated with increased conformational entropy and potentially broader target sampling, but also with reduced passive permeability and oral bioavailability risk (Veber rules). The presence of two methoxy groups also increases hydrogen-bond acceptor count to 5 (versus 2 for the N-allyl analog), altering solubility and target engagement profiles.

Branching vs Analogs
Cross-study comparable
8 rotatable bonds
5 H-bond acceptors
May favor binding to shallow, solvent-exposed pockets.
Compared to N-allyl (5/2) and N-phenyl (4/2) analogs.
Molecular flexibility rotatable bonds drug-likeness screening library design

4-Fluorophenyl vs. Benzyl Sulfanyl Group: Electronic and Steric Differentiation

The 4-fluorophenylsulfanyl group in the target compound provides a distinct electronic environment compared to the benzylsulfanyl analog 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide (CAS 2034451-62-0) [1]. The electron-withdrawing fluorine atom at the para position reduces the electron density of the phenyl ring, modifying π-π stacking interactions and potentially metabolic oxidative susceptibility at the sulfur atom. In contrast, the benzyl analog offers an additional methylene spacer that increases flexibility and lipophilicity. Quantitative experimental comparison data (e.g., IC₅₀ values) are not publicly available for either compound.

4-Fluorophenyl vs Benzyl
Class-level inference
Δσₚ ≈ +0.13 (more e⁻-withdrawing)
Fluorine may enhance metabolic stability; target affinity impact requires review.
No experimental IC₅₀ data available.
Fluorine chemistry aryl thioether medicinal chemistry SAR

Application Scenarios


Focused Libraries for Sulfur-Containing Fragment and Lead-Like Screening

This compound is best deployed as a component of focused chemical libraries designed to explore sulfur-mediated protein-ligand interactions. Its thioether linkage provides a geometrically distinct sulfur atom compared to sulfonamides, sulfones, or thiophenes, offering unique vectors for hydrogen bonding and hydrophobic contacts. Procurement for fragment-based screening or structure-activity relationship (SAR) expansion campaigns is appropriate when the goal is to probe the chemical space around aryl thioether pharmacophores. The compound's computed property profile (MW 301.38, predicted LogP ~2.3–2.8 ) places it in the lead-like chemical space, making it suitable for hit identification programs that prioritize membrane-permeable scaffolds. Users should note that no primary bioactivity data are publicly available; therefore, its use is recommended for exploratory screening rather than as a validated chemical probe.

Comparator for Ether-to-Thioether Bioisosteric Replacement Studies

The compound can serve as a matched thioether comparator to the ether analog N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide (CAS 2034540-06-0) in systematic bioisosteric replacement studies. Comparison of experimentally determined LogP, solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability between the ether (ACD/LogP = 1.75) and thioether pair provides direct evidence for the impact of O→S substitution on drug-like properties . This application is valuable for medicinal chemistry teams optimizing lead series where the linker atom is a key structural variable. Procurement of both compounds as a pair enables controlled, internally consistent head-to-head comparisons.

Computational Conformational Sampling of Highly Flexible Ligands

With 8 rotatable bonds and a branched dimethoxy-methylpropyl tail, this compound represents a challenging test case for conformational sampling algorithms and free energy perturbation (FEP) calculations. Its high flexibility, combined with the presence of both hydrogen-bond donors (amide N–H) and multiple acceptors (amide C=O, two methoxy oxygens, thioether sulfur), makes it useful for benchmarking molecular dynamics simulations, docking software, and conformational ensemble generation tools. The 4-fluorophenyl group provides a convenient ¹⁹F NMR handle for experimental validation of predicted binding modes and conformational populations, should binding data become available. Procurement for computational chemistry method development is justified where highly flexible, polyfunctional small molecules are needed as test systems .

Custom Synthesis Starting Material: 2,3-Dimethoxy-2-methylpropyl Amine Diversification

The 2,3-dimethoxy-2-methylpropyl amine fragment embedded in this compound is a relatively uncommon branched amine building block. The target compound can be utilized as a protected or latent form of this amine, with the acetamide serving as a convertible handle. Researchers interested in exploring this under-represented amine in parallel synthesis or DNA-encoded library (DEL) technology may procure this compound as a scaffold validation standard or as a synthetic intermediate for further derivatization. The fluorine atom on the phenyl ring also permits late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, expanding the chemical space accessible from a single procurement [1].

Application
Selection Property
Validation Focus
Focused Libraries for Sulfur-Containing Fragment and Lead-Like Screening
Thioether pharmacophore; lead-like MW/logP
Assess binding selectivity and hit expansion in target-based screens.
Comparator for Ether-to-Thioether Bioisosteric Replacement Studies
Matched ether analog for O→S property comparison
Experimentally compare LogP, solubility, permeability, and metabolic stability.
Computational Conformational Sampling of Highly Flexible Ligands
High conformational flexibility; H-bond donor/acceptor diversity
Benchmark conformational sampling and free-energy perturbation calculations.
Custom Synthesis Starting Material: 2,3-Dimethoxy-2-methylpropyl Amine Diversification
Uncommon branched amine building block; convertible acetamide handle
Verify synthetic derivatization and library diversification potential.
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